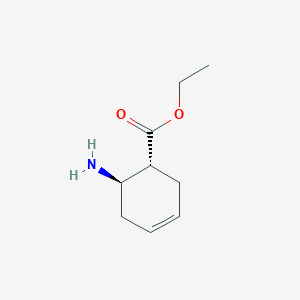

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the esterification of trans-6-Amino-cyclohex-3-enecarboxylic acid. This process can be carried out using various esterification agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Applications De Recherche Scientifique

Chemistry

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester serves as a crucial building block in organic synthesis. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

- Synthesis of Complex Molecules : It is used to create more complex compounds through various chemical reactions.

- Reaction Mechanisms : The compound is employed in studying reaction pathways and understanding the behavior of similar chemical structures.

Biology

In biological research, this compound has been investigated for its role in various biochemical pathways.

- Biochemical Pathways : It acts as a model compound for studying amino acid derivatives and their interactions within biological systems.

- Enzyme Interactions : Research indicates its potential to influence enzyme activity, making it a candidate for studying metabolic pathways.

Medicine

The compound shows promise in pharmaceutical research, particularly in drug design and development.

- Therapeutic Agents : Its structural features suggest potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.

- Preliminary Findings : Studies have indicated that it may modulate neurotransmitter activity, although further research is needed to clarify its pharmacological profile.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals. Its unique properties enable the development of materials with specific characteristics, enhancing product performance in various applications.

Case Study 1: Neuropharmacological Investigations

Research has focused on the interaction of this compound with neurotransmitter receptors. Preliminary studies suggest that it may enhance synaptic transmission by modulating receptor activity, paving the way for further investigations into its therapeutic potential.

Case Study 2: Synthesis Methodologies

A study on synthetic routes for producing this compound demonstrated several effective methods, including esterification techniques that ensure high yield and purity. These methodologies are essential for scaling production for industrial applications.

Mécanisme D'action

The mechanism of action of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context . The specific pathways and targets involved vary based on the application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- cis-6-Amino-cyclohex-3-enecarboxylic acid

- trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid

- trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

- 2-Oxo-4,6-diphenyl-cyclohex-3-enecarboxylic acid ethyl ester

Uniqueness: trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .

Activité Biologique

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester (also known as ethyl cis-(2-aminocyclohex-4-ene)-1-carboxylate) is an organic compound characterized by its unique cyclohexene structure, which includes an amino group and a carboxylic acid ethyl ester functional group. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of approximately 169.22 g/mol. This compound has garnered attention in various fields, particularly in neuropharmacology, due to its potential biological activities.

The compound exhibits interesting chemical properties due to its functional groups, which suggest possible interactions with biological systems. The structural features of this compound allow it to engage in various biochemical pathways, particularly those involving neurotransmitter systems.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter activity. Preliminary studies suggest that it could act as an inhibitor or modulator of specific neurotransmitter receptors, although detailed mechanisms remain to be fully elucidated.

Table 1: Potential Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | May interact with neurotransmitter systems, influencing synaptic transmission. |

| Enzyme Inhibition | Potential to inhibit enzymes involved in neurotransmitter metabolism. |

| Antioxidant Activity | Suggested antioxidant properties that may protect against oxidative stress. |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate activity within various biochemical pathways related to neurotransmission and metabolic processes.

Case Studies and Research Findings

- Neuropharmacology Study : A study investigating the effects of this compound on neurotransmitter release demonstrated that the compound could enhance the release of certain neurotransmitters in neuronal cultures, suggesting a role in synaptic plasticity.

- Enzyme Interaction : In vitro assays indicated that this compound acts as a competitive inhibitor of glutamate decarboxylase, an enzyme crucial for GABA synthesis. This inhibition could lead to increased levels of glutamate, impacting excitatory signaling in the brain .

- Antioxidant Properties : Research has highlighted the potential antioxidant effects of this compound, where it was shown to scavenge free radicals effectively in cell-based assays, which may contribute to neuroprotective effects .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl cis-(2-amino-cyclohex-4-ene)-1-carboxylate | C₉H₁₅NO₂ | Different stereochemistry affecting biological activity |

| Ethyl 2-amino-4-cyclohexenecarboxylate | C₉H₁₅NO₂ | Varies in substituent positions on the cyclohexene ring |

| trans-2-Aminocyclohexanecarboxylic acid | C₇H₁₃NO₂ | Lacks the ethyl ester group, impacting solubility |

These comparisons highlight the unique structural attributes of this compound that may influence its pharmacological profile and biological activity.

Propriétés

IUPAC Name |

ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUIEXYXGXMEU-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC=CC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.